1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Lithium battery electrolyte Electrochemical stability window Linear sweep voltammetry

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (CAS 608140-12-1; commonly abbreviated PP13-TFSI or [C₃C₁Pip][NTf₂]) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the piperidinium family. It consists of a non-aromatic N-methyl-N-propylpiperidinium cation paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion.

Molecular Formula C11H20F6N2O4S2
Molecular Weight 422.4 g/mol
CAS No. 608140-12-1
Cat. No. B3029278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide
CAS608140-12-1
Molecular FormulaC11H20F6N2O4S2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H20N.C2F6NO4S2/c1-3-7-10(2)8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1
InChIKeyIEFUHGXOQSVRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide – A High-Stability Piperidinium-Based Ionic Liquid for Electrochemical and Separation Applications


1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (CAS 608140-12-1; commonly abbreviated PP13-TFSI or [C₃C₁Pip][NTf₂]) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the piperidinium family. It consists of a non-aromatic N-methyl-N-propylpiperidinium cation paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion. This structural combination imparts a wide electrochemical stability window, negligible volatility, and high thermal stability, which are critical attributes for demanding non-aqueous electrochemical systems [1][2]. The commercial product is typically supplied as a low-melting (≈8 °C), moderate-viscosity liquid with density ~1.41 g cm⁻³ and ionic conductivity ~2.12 mS cm⁻¹ at 30 °C .

Why 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide Cannot Be Replaced by Common In-Class Alternatives


Ionic liquids that share the TFSI anion can exhibit dramatically different physicochemical and electrochemical behavior depending on the cation structure—aromaticity, alkyl-chain length, and ring architecture all matter. Simply substituting PP13-TFSI with a lower-cost imidazolium-TFSI or pyrrolidinium-TFSI ionic liquid risks compromising oxidative stability, narrowing the cathodic potential window, or altering the phase-transfer hydrophobicity that is essential for biphasic separations and stable lithium-metal interfaces [1][2]. The quantitative evidence below demonstrates that PP13-TFSI occupies a distinct performance region that cannot be assumed by its closest structural relatives.

Quantitative Differentiation Evidence for 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide Versus Key Analogs


Electrochemical Window – PP13-TFSI Provides a 0.6–1.3 V Wider Stability Window Than Imidazolium-Based Electrolytes

PP13-TFSI (grouped with PP14-TFSI as PP13(4)-TFSI) exhibits an oxidative electrochemical window of 5.8 V vs. Li/Li⁺, which is substantially wider than those of the commonly used imidazolium ionic liquids 1-butyl-3-methylimidazolium tetrafluoroborate (BMIBF₄, 4.7 V) and 1-butyl-3-methylimidazolium hexafluorophosphate (BMIPF₆, 4.5 V) [1]. The broader window directly enables application with high-voltage cathode materials that would be thermodynamically unstable in narrower-window electrolytes.

Lithium battery electrolyte Electrochemical stability window Linear sweep voltammetry

Cathodic Stability – PP13-TFSI Permits Lithium-Metal Anode Compatibility Unattainable with Imidazolium ILs

The cathodic decomposition limit of PP13(4)-TFSI is –0.3 V vs. Li/Li⁺, which is considerably more reducing than the limits of BMIPF₆ (0.5 V) and BMIBF₄ (0.7 V) [1]. This means PP13-TFSI can sustain lithium metal plating/stripping without immediate electrolyte decomposition, whereas the imidazolium-based alternatives undergo cathodic breakdown at potentials far above lithium deposition, rendering them unsuitable for lithium-metal batteries.

Lithium metal anode Cathodic limit Passivation layer

Hydrophobicity – PP13-TFSI Forms a Wider Immiscibility Gap with Water Than the Structurally Analogous Pyrrolidinium IL

In a systematic liquid-liquid equilibrium study, the immiscibility gap for [C₃mpip][NTf₂] + water was found to be slightly wider than that for [C₃mpyrr][NTf₂] + water across the temperature range 278–343 K [1]. The relative hydrophobicity quantified by the free energy of transfer of a methylene group (ΔG(CH₂)) follows the order [C₄mpyrr][NTf₂] > [C₃mpip][NTf₂] > [C₃mpyrr][NTf₂], confirming that the piperidinium cation imparts higher hydrophobicity than the pyrrolidinium cation with the same alkyl substitution.

Liquid-liquid extraction Hydrophobicity ranking Free energy of transfer

Viscosity and Transport – PP13-TFSI Exhibits Higher Viscosity and Lower Conductivity Than Imidazolium-TFSI Ionic Liquids, Favoring Durable Interfacial Films

A comprehensive physicochemical study of TFSI-based ionic liquids shows that PP13-TFSI ([pmpip⁺]) possesses significantly higher dynamic viscosity and lower ionic conductivity than its imidazolium counterparts [emim⁺] and [bmim⁺] at the same temperature [1]. The ranking of ionic conductivity (TFSI⁻ fixed) is EMI⁺ > BMMI⁺ > TMBA⁺ > Pp13⁺ [2]. While this results in slower bulk ion transport, the higher viscosity can be advantageous for forming stable solid-electrolyte interphase (SEI) films and reducing self-discharge in energy-storage devices.

Ionic conductivity Dynamic viscosity Vogel-Fulcher-Tammann

Thermal Safety – Piperidinium-TFSI Ionic Liquids Show Superior Safety over Imidazolium and FSI-Based Ionic Liquids in ARC Studies

Accelerating rate calorimetry (ARC) experiments on charged electrode materials (Li₁Si, Li₇Ti₄O₁₂, Li₀.₄₅CoO₂) demonstrate that ionic liquids bearing the piperidinium cation (Pp14⁺) and TFSI⁻ are significantly less reactive than those bearing the imidazolium cation (EMI⁺) or the FSI⁻ anion [1]. Although PP13-TFSI was not directly tested, the structurally analogous Pp14-TFSI belongs to the safer cluster, together with BMMI-TFSI and TMBA-TFSI, all of which showed markedly lower self-heating rates than carbonate-based electrolytes.

Accelerating rate calorimetry Battery safety TFSI vs. FSI

Application Scenarios Where 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide Outperforms Common Alternatives


Lithium-Metal and High-Voltage Lithium-Ion Battery Electrolytes

PP13-TFSI’s combination of a 5.8 V oxidative window and a cathodic limit of –0.3 V vs. Li/Li⁺ enables stable cycling with high-voltage cathodes (e.g., LiCoO₂, NMC) and metallic lithium anodes [1]. In contrast, imidazolium-based electrolytes such as BMIPF₆ and BMIBF₄ decompose oxidatively above 4.5–4.7 V and cannot sustain lithium-metal deposition. This makes PP13-TFSI a compelling procurement choice for laboratories and companies developing next-generation lithium-metal batteries.

Biphasic Metal-Ion Extraction and Liquid-Liquid Separations

The wider immiscibility gap of PP13-TFSI with water, relative to the pyrrolidinium analog [C₃mpyrr][NTf₂], translates into sharper phase separation and lower aqueous cross-contamination during extraction of rare-earth, transition-metal, and organic solutes [2]. This property is directly exploitable in supported ionic liquid membranes and industrial liquid-liquid extraction circuits where phase purity determines process economics.

Thermally Robust Electrolytes for Supercapacitors and Hybrid Devices

Although PP13-TFSI exhibits lower bulk ionic conductivity than imidazolium-TFSI ionic liquids, its higher viscosity and piperidinium-derived interfacial stability contribute to reduced self-discharge and longer cycle life in supercapacitors operating at elevated temperatures [3][4]. The documented thermal safety advantage of piperidinium-TFSI systems over FSI-based and imidazolium-based ILs further supports its selection for high-reliability energy storage.

CO₂ Capture and Gas Absorption Media

PP13-TFSI has been identified as a CO₂-philic ionic liquid suitable for carbon dioxide capture applications [5]. Its high hydrophobicity and wide liquidus range allow it to operate as a non-volatile absorption medium in pressure-swing and temperature-swing processes, offering a quantifiable differentiation from hydrophilic ionic liquids that suffer from water-induced degradation or competitive sorption.

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